molecular formula C13H15N5O5 B12685736 3-(3-Oxo-1-propenyl)-3'-azido-3'-deoxythymidine CAS No. 111495-98-8

3-(3-Oxo-1-propenyl)-3'-azido-3'-deoxythymidine

Cat. No.: B12685736
CAS No.: 111495-98-8
M. Wt: 321.29 g/mol
InChI Key: CFFCZKKWUJQDFW-LZDJJOMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Oxo-1-propenyl)-3'-azido-3'-deoxythymidine is a synthetic pyrimidine deoxyribonucleoside analog developed for antiviral research. A study published in the Journal of Medicinal Chemistry identified this compound as a candidate with significant activity against Human Immunodeficiency Virus type 1 (HIV-1) in vitro, with a reported EC50 value of 0.01 µM in human peripheral blood mononuclear cells . As a 3'-azido analog, its proposed mechanism of action is anticipated to be similar to other nucleoside reverse transcriptase inhibitors (NRTIs), such as Azidothymidine (AZT). This likely involves intracellular phosphorylation to an active triphosphate form, which then competes with natural nucleotides for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase. Once incorporated, the absence of a 3'-hydroxyl group, due to its azido substitution, leads to premature chain termination, thereby inhibiting viral replication . This compound provides researchers with a specialized tool for investigating the structure-activity relationships of nucleoside analogs, exploring mechanisms of viral resistance, and developing novel antiviral therapies. The compound is offered for research applications only. This compound is NOT INTENDED FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111495-98-8

Molecular Formula

C13H15N5O5

Molecular Weight

321.29 g/mol

IUPAC Name

(E)-3-[3-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]prop-2-enal

InChI

InChI=1S/C13H15N5O5/c1-8-6-18(13(22)17(12(8)21)3-2-4-19)11-5-9(15-16-14)10(7-20)23-11/h2-4,6,9-11,20H,5,7H2,1H3/b3-2+/t9-,10+,11+/m0/s1

InChI Key

CFFCZKKWUJQDFW-LZDJJOMISA-N

Isomeric SMILES

CC1=CN(C(=O)N(C1=O)/C=C/C=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)N(C1=O)C=CC=O)C2CC(C(O2)CO)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Conversion of D-Xylose to Protected Derivatives

The synthesis begins with D-xylose, which undergoes protection at the hydroxyl groups to form a 2',3',5'-protected derivative of 1-(β-D-xylofuranosyl)thymine. This step ensures selective reactivity in subsequent reactions.

Procedure:

  • D-Xylose is dissolved in chloroform and pyridine.
  • Benzoyl chloride is added gradually while maintaining the temperature below 20°C.
  • The reaction mixture is allowed to stand at room temperature for 16 hours.
  • Solvents are removed under reduced pressure.

Formation of the 2'-Halo Derivative

The protected xylofuranosyl thymine undergoes halogenation at the 2'-position, forming a key intermediate.

Procedure:

  • The hydroxyl group at the 2'-position is replaced with a halogen (e.g., bromine) using an acid halide like mesyl chloride.
  • The reaction occurs in the presence of pyridine or triethylamine as a base, maintaining the temperature below 20°C.

Reduction to Deoxy Compound

The halogenated intermediate is reduced to remove the halogen and generate the deoxy compound.

Procedure:

  • Catalytic hydrogenation is performed using a palladium catalyst.
  • The reaction is conducted at temperatures between 10°C and 30°C.

Introduction of Azido Group

The deoxy compound undergoes azidation to introduce the azido group at the 3'-position.

Procedure:

  • The compound is reacted with an alkali metal azide (e.g., sodium azide) in an organic solvent such as dimethylformamide (DMF).
  • This step selectively replaces the hydroxyl group with an azido group.

Deblocking

Deblocking removes protective groups from the molecule, yielding the final product.

Procedure:

  • The compound is treated with a base (e.g., ammonia, sodium methoxide, sodium bicarbonate, or sodium carbonate) in methanol.
  • This step ensures high purity and yield of the target molecule.

Data Table: Key Steps in Synthesis

Step Reagents/Conditions Purpose
Conversion of D-Xylose Benzoyl chloride, pyridine, chloroform Hydroxyl group protection
Formation of 2'-Halo Derivative Mesyl chloride, pyridine/triethylamine Halogenation at 2'-position
Reduction Palladium catalyst, hydrogen gas Removal of halogen
Azidation Sodium azide, dimethylformamide Introduction of azido group
Deblocking Ammonia/sodium methoxide in methanol Removal of protective groups

Notes on Optimization and Yield

The described synthetic route provides high yield and purity, making it suitable for industrial-scale production. The use of selective reagents and mild conditions minimizes side reactions and enhances efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine undergoes various chemical reactions, including:

    Oxidation: The propenyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas or triphenylphosphine.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form triazoles via click chemistry.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or triphenylphosphine in the presence of water.

    Substitution: Copper(I) catalysts are often used in click chemistry reactions.

Major Products

    Epoxides and Diols: From oxidation reactions.

    Amines: From reduction of the azido group.

    Triazoles: From click chemistry reactions.

Scientific Research Applications

Clinical Studies

Clinical trials have demonstrated that AZT and its derivatives can significantly improve immune function in HIV-positive patients. For instance, a study involving AZT administration showed an increase in helper-inducer T lymphocytes among treated individuals, indicating enhanced immune response . Furthermore, AZT has been shown to cross the blood-brain barrier effectively, making it a suitable candidate for treating neurological complications associated with HIV .

Resistance Mechanisms

Despite its effectiveness, resistance to 3-(3-Oxo-1-propenyl)-3'-azido-3'-deoxythymidine can develop. Research indicates that mutations in the reverse transcriptase enzyme can lead to cross-resistance among various nucleoside analogs used in HIV therapy . Understanding these resistance mechanisms is vital for developing new strategies to combat HIV and improve treatment outcomes.

Antibacterial Applications

Emerging studies have highlighted the antibacterial properties of this compound. It has demonstrated potent bactericidal activity against several strains of Enterobacteriaceae, including Escherichia coli and Salmonella typhimurium. The compound's efficacy against these pathogens suggests potential applications beyond antiviral therapy .

Potential for Combination Therapies

The versatility of this compound extends to its use in combination therapies. Research has shown that combining this compound with other antiviral agents can enhance overall efficacy and reduce the likelihood of resistance development. For example, studies have indicated synergistic effects when used alongside other nucleoside analogs or protease inhibitors .

Toxicity and Side Effects

While this compound displays considerable therapeutic benefits, it is also associated with side effects such as hematological toxicity and gastrointestinal disturbances. Monitoring these adverse effects is crucial for optimizing treatment regimens and ensuring patient safety .

Mechanism of Action

The mechanism of action of 3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine involves its incorporation into biological systems where it can interact with various molecular targets. The azido group allows for bioorthogonal reactions, enabling the compound to label and track biomolecules without interfering with natural biological processes. In antiviral research, it acts as a nucleoside analog, inhibiting viral replication by incorporating into viral DNA and causing chain termination.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of AZT with Analogous Nucleoside Derivatives

Compound Structural Modification Primary Target Key Features References
AZT 3'-azido substitution HIV-1 RT Chain termination; requires phosphorylation to AZTTP; resistance via RT mutations (D67N, K70R, etc.)
5-Iodo-2'-deoxyuridine (IDU) 5-iodo substitution on thymidine Herpes simplex virus Inhibits viral DNA polymerase; used for herpes keratitis; no activity against HIV
3'-Azido-2',3'-dideoxyuridine (AZdU) 3'-azido, 2',3'-dideoxy HIV-1 RT Enhanced lymphatic distribution compared to AZT; higher oral bioavailability
3'-Azido-2',3'-dideoxyuridine (AZddU) 3'-azido, 2',3'-dideoxy HIV-1 RT Similar pharmacokinetics to AZT in mice but greater brain penetration

Key Insights:

  • The 3'-azido group in AZT distinguishes it from other thymidine analogs like IDU, which lacks chain-terminating properties .
  • AZdU and AZddU, despite structural similarities to AZT, exhibit distinct pharmacokinetic profiles, including improved lymphatic and central nervous system penetration .

Pharmacokinetics and Metabolism

Table 2: Pharmacokinetic Parameters of AZT and Analogs in Preclinical Models

Parameter AZT (50 mg/kg, mice) AZdU (50 mg/kg, mice) AZddU (50 mg/kg, mice)
Clearance (L/hr/kg) 1.38 1.27 1.27
Oral Bioavailability 49% 76% N/A
Brain/Serum Ratio 0.064 0.234 0.234 (AZddU)
Lymphatic Accumulation Moderate High High

Key Insights:

  • AZdU demonstrates superior oral bioavailability (76%) compared to AZT (49%) .
  • AZT’s metabolism in the liver produces 3'-amino-3'-deoxythymidine (AMT), a toxic catabolite linked to bone marrow suppression . AMT is 5–7 times more cytotoxic than AZT in human hematopoietic progenitor cells .

Resistance and Mechanism of Action

AZT resistance in HIV-1 requires cumulative mutations in RT (e.g., D67N, K70R, T215F, K219Q) . Unlike other NRTIs, resistance to AZT involves enhanced ATP-mediated excision of AZT-monophosphate (AZTMP) from terminated DNA chains .

Biological Activity

3-(3-Oxo-1-propenyl)-3'-azido-3'-deoxythymidine (commonly referred to as AZT analog) is a nucleoside analogue that has garnered attention for its potential biological activities, particularly in the fields of virology and oncology. This compound's structure allows it to interact with various biological pathways, which may lead to therapeutic applications, especially in the treatment of viral infections and cancer.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • An azido group (-N₃), which is known for its ability to participate in bioorthogonal reactions.
  • A propenyl side chain that enhances the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides, allowing it to interfere with nucleic acid synthesis. The azido group can facilitate the incorporation of the compound into RNA or DNA, potentially leading to:

  • Inhibition of viral replication : By incorporating into viral genomes, it can disrupt the replication cycle.
  • Induction of apoptosis in cancer cells : The compound may trigger cell death pathways through its interaction with cellular machinery.

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits significant biological activity:

Antiviral Activity

Studies indicate that this compound demonstrates potent antiviral properties against various viruses, including HIV. Its mechanism involves:

  • Inhibition of reverse transcriptase, which is crucial for the replication of retroviruses.
  • Disruption of viral RNA synthesis.

Anticancer Properties

Recent investigations have shown that this compound can exhibit cytotoxic effects on cancer cell lines. Key findings include:

  • Cell Line Studies : The compound was tested on multiple cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Results showed significant inhibition of cell proliferation with IC50 values indicating strong antitumor activity.
Cell LineIC50 (µM)Mechanism
MCF-7< 5Induces apoptosis via ROS generation
A549< 10Inhibits cell cycle progression

Case Studies

  • HIV Replication Inhibition : A study demonstrated that this compound effectively reduced viral loads in vitro by interfering with reverse transcription processes.
  • Cytotoxicity in Cancer Models : In vivo studies using xenograft models showed that treatment with this compound led to reduced tumor sizes and increased survival rates compared to controls.

Potential Side Effects

While promising, the use of this compound may be accompanied by side effects typical of nucleoside analogues, including:

  • Bone marrow suppression
  • Gastrointestinal disturbances
    These effects necessitate further investigation into dosing regimens and potential combination therapies to mitigate adverse outcomes.

Q & A

Basic Research Questions

Q. How can researchers design experiments to evaluate the antiviral activity of 3-(3-Oxo-1-propenyl)-3'-azido-3'-deoxythymidine?

  • Methodological Answer : Begin with in vitro reverse transcriptase (RT) inhibition assays using purified HIV-1 RT. Compare the compound’s 50% inhibitory concentration (IC50) to AZT (3'-azido-3'-deoxythymidine), as phosphorylation efficiency and triphosphate binding affinity are critical for activity. Use radiolabeled dTTP to measure incorporation inhibition. For cellular efficacy, employ T-lymphocyte cell lines (e.g., MT-4 cells) infected with HIV-1, monitoring viral replication via p24 antigen ELISA. Include cytotoxicity assays (e.g., MTT) on peripheral blood mononuclear cells (PBMCs) to differentiate antiviral specificity from general toxicity .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm the azido group (-N3) and 3-oxo-propenyl substituent. Compare spectral data to AZT derivatives, focusing on chemical shift differences in the sugar moiety and thymine base. Purity should be validated via reverse-phase HPLC with UV detection at 260 nm, using a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) .

Q. How can researchers assess the metabolic stability of the 3-oxo-propenyl modification?

  • Methodological Answer : Perform in vitro liver microsomal assays (human or rat) to evaluate oxidative metabolism. Monitor degradation over time using LC-MS/MS, comparing half-life (t1/2) to AZT. For phosphorylation studies, incubate the compound with thymidine kinase (TK1) and quantify mono-, di-, and triphosphate derivatives via ion-pair chromatography coupled with tandem mass spectrometry .

Advanced Research Questions

Q. How might structural modifications to the 3-oxo-propenyl group influence resistance profiles in HIV-1 RT mutants?

  • Methodological Answer : Generate site-directed mutants of HIV-1 RT (e.g., M41L, T215Y) and measure IC50 shifts in enzymatic assays. Use molecular docking (e.g., AutoDock Vina) to model interactions between the 3-oxo-propenyl group and mutant RT pockets. Compare binding free energies (ΔG) to AZT-triphosphate, focusing on steric clashes or hydrogen-bonding disruptions. Validate predictions with resistance selection experiments in cell culture, sequencing RT after serial passages under drug pressure .

Q. What strategies can resolve contradictions in cytotoxicity data across different cell models?

  • Methodological Answer : Systematically vary experimental conditions:

  • Cell type : Compare primary cells (PBMCs) vs. immortalized lines (e.g., HeLa).
  • Culture media : Assess serum protein binding effects by testing fetal bovine serum (FBS) concentrations (5% vs. 10%).
  • Exposure time : Perform time-course assays (24–72 hours) to distinguish acute vs. chronic toxicity.
    Use transcriptomics (RNA-seq) to identify cell-type-specific pathways (e.g., oxidative stress, DNA damage) and validate with siRNA knockdown .

Q. How can researchers optimize the compound’s blood-brain barrier (BBB) penetration for neuro-HIV applications?

  • Methodological Answer :

  • In vitro BBB model : Use hCMEC/D3 monolayers to measure permeability (Papp) and efflux ratios (via P-glycoprotein inhibition with verapamil).
  • Prodrug design : Conjugate the 3-oxo-propenyl group to lipophilic moieties (e.g., cholesterol) and evaluate logP values (shake-flask method).
  • In vivo imaging : Administer radiolabeled compound (e.g., <sup>11</sup>C) to rodents, quantifying brain uptake via PET-MRI co-registration .

Data Analysis & Validation

Q. What statistical approaches are recommended for dose-response studies with high variability?

  • Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to dose-response curves, using bootstrapping (1,000 iterations) to calculate 95% confidence intervals for IC50 values. For high inter-experimental variability, normalize data to internal controls (e.g., AZT) and perform meta-analysis across replicates. Use Grubbs’ test to identify outliers in cytotoxicity datasets .

Resource Guidance

Q. Where can researchers access authoritative spectral data for structural validation?

  • Methodological Answer : Cross-reference PubChem Compound entries (CID: [AZT derivatives]) for NMR and MS spectra. For novel derivatives, deposit experimental data in public repositories (e.g., ChemSpider) with detailed acquisition parameters (e.g., NMR solvent, LC-MS ionization mode) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.